![molecular formula C21H17N3O5S2 B2547517 (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1164554-75-9](/img/structure/B2547517.png)
(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The compound contains several functional groups, including a benzodioxole, an acrylamide, a thiadiazole, and a thioacetate. Benzodioxole is a structural motif found in many natural products and pharmaceuticals . Acrylamides and thiadiazoles are common in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the compound’s aromaticity, while the acrylamide, thiadiazole, and thioacetate groups could participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the acrylamide group could undergo reactions with nucleophiles, while the thiadiazole and thioacetate groups could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzodioxole group could contribute to the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
- Testing against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models revealed potential anticonvulsant properties .
- Some derivatives of this compound exhibit potent growth inhibition against human cancer cell lines, with IC50 values generally below 5 μM .
- A specific derivative induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
Chemical Structure and Properties
Anticonvulsant Activity
Antitumor Potential
Anticancer Effects
Novel Diselenide Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c25-18(9-7-14-6-8-16-17(10-14)29-13-28-16)22-20-23-24-21(31-20)30-12-19(26)27-11-15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,23,25)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJSCCOGXWXKJQ-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
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